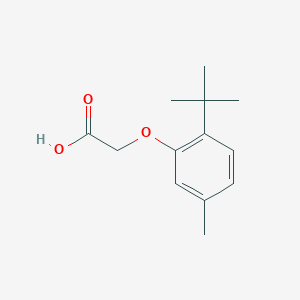
2-(4-biphenylyloxy)-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals known for their diverse applications in organic synthesis and potential biological activities. These compounds, including derivatives and structurally similar molecules, have been extensively studied for their synthesis methods, molecular structures, chemical reactivities, and properties.
Synthesis Analysis
Synthesis of related compounds often involves multi-step organic reactions, including condensation, alkylation, and amidation processes. For instance, Sharma et al. (2018) detailed the synthesis of an anticancer drug derivative through a series of reactions starting from ethyl 2-(2-isopropylphenoxy) acetic acid, indicating a complex synthetic pathway that can be adapted for synthesizing related compounds (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure is determined using various spectroscopic techniques, including HNMR, LC-MS, and X-ray crystallography. The detailed structure elucidation provides insights into the molecular conformation, crystal system, and intermolecular interactions, such as hydrogen bonding patterns, as demonstrated in the study by Sharma et al. (2018).
Chemical Reactions and Properties
Research on related compounds has highlighted their reactivity towards various chemical reagents and conditions. For example, Vavilova and Stoikov (2017) explored the complexation ability of p-tert-butylthiacalix[4]arenes derivatives towards different anions, showcasing the chemical versatility and reactivity of these molecules (Vavilova & Stoikov, 2017).
Applications De Recherche Scientifique
Environmental Contaminant Analysis
A substantial body of research has focused on the environmental impact and analysis of persistent organic pollutants (POPs), including compounds with structural similarities to 2-(4-biphenylyloxy)-N,N-diethylacetamide. One review examines the trends and gaps in studies about the toxicity of 2,4-D herbicide, a widely used agricultural chemical, noting its ubiquity and potential for environmental dispersion (Zuanazzi, Ghisi, & Oliveira, 2020) Analysis of global trends and gaps for studies about 2,4-D herbicide toxicity: A scientometric review. Such analysis underscores the importance of understanding the behavior of chemical compounds like 2-(4-biphenylyloxy)-N,N-diethylacetamide in the environment.
Pharmacological and Therapeutic Research
Another aspect of scientific research relates to the pharmacological and therapeutic properties of compounds. Although direct studies on 2-(4-biphenylyloxy)-N,N-diethylacetamide are not highlighted here, parallels can be drawn from the extensive review of paracetamol's properties and uses. This includes its role as an analgesic and the intricate pathways of its metabolic processes (Kingsley Ogemdi, 2019) A Review on the Properties and Uses of Paracetamol. Understanding these mechanisms can provide a foundational basis for exploring similar compounds' therapeutic potentials.
Water Contamination and Treatment
The presence of pharmaceuticals and personal care products (PPCPs) as emerging contaminants in water bodies has garnered attention, with research focusing on their detection, effects, and removal. The review on acetaminophen's presence in the environment, its transformation products, and the challenges in monitoring and treating water contaminated with such compounds reflects the relevance of examining 2-(4-biphenylyloxy)-N,N-diethylacetamide in similar contexts (Vo et al., 2019) Acetaminophen micropollutant: Historical and current occurrences, toxicity, removal strategies and transformation pathways in different environments.
Propriétés
IUPAC Name |
N,N-diethyl-2-(4-phenylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-19(4-2)18(20)14-21-17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPIPQQWFDMYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Biphenyl-4-yloxy)-N,N-diethyl-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)
![3-methyl-6-[3-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5579138.png)
![(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)
![8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579156.png)
![(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5579158.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5579166.png)
![N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B5579170.png)

![2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5579192.png)


![4-(4-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5579205.png)
![(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5579213.png)